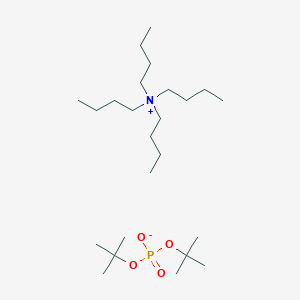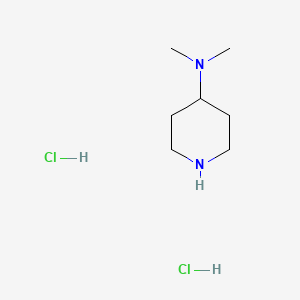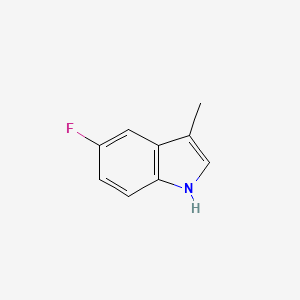
Cyclopropyl 2-methoxyphenyl ketone
Vue d'ensemble
Description
Cyclopropyl 2-methoxyphenyl ketone is a compound that can be associated with a variety of chemical reactions and synthetic methods. The structure of this compound includes a cyclopropyl group attached to a ketone, which is further substituted with a methoxyphenyl group. This structure is relevant to the field of organic chemistry due to its potential applications in the synthesis of complex molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, which yields 1,1-cyclopropane aminoketones that can be further transformed into compounds like 2-benzoyl quinolines . Another method includes the use of cyclopropenyl ketones in Diels-Alder reactions, which are highly reactive and can engage a range of dienes to produce products with quaternary stereogenic centers . Additionally, Lewis acid-mediated reactions of cyclopropyl aryl ketones with α-ketoesters have been developed to synthesize 5,6-dihydropyran-2-ones .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The methoxyphenyl group is an electron-donating substituent that can influence the electronic properties of the ketone, potentially affecting its reactivity in various chemical reactions.
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings . Photochemical synthesis methods have also been developed to prepare functionalized cyclopropyl ketones, which involve irradiation of ketones with leaving groups adjacent to the carbonyl carbon . Furthermore, cyclopropyl aryl ketones can be opened to form l-acyl-l,l,3-tribromopropanes, which can cyclize to produce dibromotetrahydrofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the cyclopropyl and methoxyphenyl groups. The cyclopropyl group is known for its ring strain and reactivity, which can lead to ring-opening reactions or participate in cycloadditions. The methoxyphenyl group can affect the polarity and solubility of the molecule, as well as its interaction with other chemical entities. The ketone functional group is a site of reactivity for nucleophilic addition reactions and can also undergo condensation reactions with various reagents.
Applications De Recherche Scientifique
Catalytic Oxidation Processes
Cyclopropyl 2-methoxyphenyl ketone may be implicated in the broader category of ketones used in catalytic oxidation processes. The oxidation of cyclohexane to produce ketone-alcohol oil, a precursor for nylon 6 and 6,6 production, involves the use of various catalysts and solvents. Studies have shown that metal and metal oxide loaded silica catalysts are particularly effective, offering high selectivity and conversion rates for producing ketone-alcohol oil (Abutaleb & Ali, 2021).
Asymmetric Hydrosilylation
The compound may also be relevant in the asymmetric hydrosilylation of ketones. New catalyst systems involving transition metals like rhodium, titanium, zinc, copper, and tin have been developed. These systems are highly effective and selective for the reduction of prochiral ketones, showcasing the potential of this compound in this chemical process (Riant, Mostefai, & Courmarcel, 2004).
Synthetic Applications in Medicinal Chemistry
This compound may be a precursor or intermediate in the synthesis of compounds with specific biological activities. For instance, certain compounds have shown high tumor specificity and reduced toxicity in normal oral keratinocytes, highlighting the potential of this compound derivatives in cancer treatment (Sugita et al., 2017).
Catalysis with N-heterocyclic Silylene Complexes
The use of N-heterocyclic silylene (NHSi) transition metal complexes in catalysis could be relevant. These complexes have been employed in catalytic transformations like ketone hydrosilylation. This compound could potentially be involved in or influence these catalytic processes, given its ketone group (Blom, Gallego, & Driess, 2014).
Bio-Based Energy Applications
In the context of sustainable energy, cycloalkanes, closely related to cyclopropyl compounds, play a significant role. They enhance jet fuel properties, such as density and heat of combustion. This compound, due to its cyclopropyl group, may find applications or serve as a model compound in research geared towards developing sustainable energy solutions (Muldoon & Harvey, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
Cyclopropane derivatives are known to interact with their targets by imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .
Biochemical Pathways
Cyclopropane derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Cyclopropane derivatives are generally known for their metabolic stability and favorable pharmacokinetic properties .
Result of Action
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Action Environment
The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
Cyclopropyl 2-methoxyphenyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with cytochrome P450 enzymes involves the oxidation of the cyclopropyl ring, leading to the formation of hydroxylated metabolites . Additionally, this compound can form covalent adducts with proteins, influencing their function and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes results in the oxidation of the cyclopropyl ring, which is a critical step in its metabolic pathway . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, thereby affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and oxidative stress . These effects highlight the importance of dosage optimization in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway, affecting its overall bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its distribution to various cellular compartments . Once inside the cell, this compound can bind to proteins, affecting its localization and accumulation within specific tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes may localize it to the endoplasmic reticulum, where these enzymes are predominantly found. This subcellular localization is crucial for its role in biochemical reactions and its overall impact on cellular function.
Propriétés
IUPAC Name |
cyclopropyl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAIYFSKASLHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625314 | |
| Record name | Cyclopropyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400614-05-3 | |
| Record name | Cyclopropyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)


![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)




